molecular formula C10H8N2O2 B598741 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl- CAS No. 1204475-93-3

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-

Cat. No.: B598741
CAS No.: 1204475-93-3
M. Wt: 188.186
InChI Key: PSKLJWXZELDHBP-UHFFFAOYSA-N
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Description

Positioning within Heterocyclic Chemistry

Heterocyclic compounds represent one of the most significant and diverse classes of organic molecules, characterized by the presence of at least one heteroatom within a cyclic ring structure. These compounds encompass more than half of all known chemical substances, with an estimated 59% of United States Food and Drug Administration-approved pharmaceuticals containing nitrogen heterocycles. The fundamental importance of heterocyclic chemistry lies in its ubiquitous presence in biological systems, where nucleic acids, vitamins, natural pigments, and numerous biomolecules contain heterocyclic frameworks.

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl- occupies a specialized position within this vast chemical landscape as a member of the pyrrolopyridine family. Pyrrolopyridines, also known as azaindoles, represent bicyclic heterocyclic systems formed by the fusion of a pyrrole ring with a pyridine ring. These compounds exist in six distinct isomeric forms, each characterized by different arrangements of nitrogen atoms within the bicyclic structure. The specific [2,3-b] fusion pattern in our target compound represents one of these isomeric arrangements, where the pyrrole ring is fused to the pyridine ring through the 2,3-positions.

The structural classification of heterocyclic compounds follows well-established principles based on ring size, degree of saturation, and heteroatom composition. Five-membered rings containing nitrogen, such as pyrrole, and six-membered rings containing nitrogen, such as pyridine, represent the most extensively studied heterocyclic systems. The fusion of these two fundamental heterocyclic units creates a sophisticated molecular framework that combines the electronic properties of both parent systems while introducing new chemical reactivity patterns.

Within the broader context of heterocyclic chemistry, pyrrolopyridine derivatives demonstrate remarkable versatility in their chemical behavior and biological activity profiles. The electronic structure of these compounds reflects the conjugated nature of the fused ring system, where the aromatic character of both constituent rings contributes to overall molecular stability and reactivity. The presence of multiple nitrogen atoms provides diverse coordination sites and hydrogen bonding opportunities, factors that significantly influence both chemical reactivity and biological interactions.

Discovery and Structural Elucidation

The historical development of pyrrolopyridine chemistry traces its origins to the early investigations of azaindole synthesis in the mid-20th century. The fundamental azaindole structure, represented by 1H-Pyrrolo[2,3-b]pyridine, was first synthesized and characterized as part of broader efforts to develop nitrogen-containing heterocyclic systems. The discovery of 7-azaindole, as 1H-Pyrrolo[2,3-b]pyridine is commonly known, emerged from systematic investigations into the cyclization reactions of substituted pyridine derivatives.

Early synthetic approaches to azaindole construction relied heavily on the Chichibabin cyclization methodology, which involves the nucleophilic addition of alkali metal amides to pyridine rings. The pioneering work in this area demonstrated that metalation of 3-picoline followed by addition of benzonitrile could afford 7-azaindole derivatives in a single synthetic operation. This fundamental cyclization reaction became the cornerstone for subsequent developments in azaindole synthesis and provided the foundation for accessing more complex derivatives.

The structural elucidation of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl- represents a more recent advancement in pyrrolopyridine chemistry, reflecting the continued evolution of synthetic methodologies and structural characterization techniques. The compound's International Union of Pure and Applied Chemistry name, 3-ethenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, clearly defines its structural features: the ethenyl substituent at position 3, the carboxylic acid functionality at position 2, and the characteristic [2,3-b] fusion pattern of the bicyclic core.

Modern spectroscopic techniques have enabled precise structural characterization of this compound, with Nuclear Magnetic Resonance spectroscopy providing detailed information about the molecular framework and substituent positioning. The compound's Simplified Molecular Input Line Entry System representation, C=CC1=C(NC2=C1C=CC=N2)C(=O)O, offers a concise description of its connectivity pattern. Advanced computational methods have further enhanced our understanding of the compound's three-dimensional structure and electronic properties, providing insights into potential reactivity patterns and molecular interactions.

Significance in Pyrrolopyridine Chemistry

The significance of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl- within pyrrolopyridine chemistry extends beyond its individual structural characteristics to encompass its role as a representative example of functionalized azaindole derivatives. Pyrrolopyridine compounds have garnered considerable attention in medicinal chemistry due to their diverse biological activity profiles and potential therapeutic applications. The specific structural features present in this compound exemplify several important design principles in modern heterocyclic chemistry.

The incorporation of a carboxylic acid functional group at position 2 introduces significant chemical versatility, enabling participation in various organic transformations including esterification, amidation, and metal coordination reactions. This functionality serves as a crucial handle for further structural elaboration and provides opportunities for modulating physicochemical properties such as solubility, lipophilicity, and membrane permeability. The carboxylic acid group also represents a common pharmacophore element in medicinal chemistry, frequently associated with specific binding interactions and biological activity.

The presence of the ethenyl substituent at position 3 adds another dimension of chemical reactivity and structural diversity. Vinyl groups are well-known for their participation in various addition reactions, polymerization processes, and cross-coupling methodologies. This functionality provides multiple synthetic pathways for accessing more complex molecular architectures and enables the construction of extended conjugated systems that may exhibit unique electronic and optical properties.

Recent investigations into pyrrolopyridine chemistry have revealed the importance of specific substitution patterns in determining biological activity and selectivity profiles. The development of 1H-Pyrrolo[2,3-b]pyridine derivatives as potential therapeutic agents has demonstrated the critical role of precise structural modifications in achieving desired pharmacological properties. The combination of carboxylic acid and ethenyl functionalities in our target compound represents a sophisticated approach to molecular design that balances synthetic accessibility with functional diversity.

Nomenclature Evolution and Chemical Classification

The nomenclature of heterocyclic compounds has undergone significant evolution throughout the development of organic chemistry, reflecting both historical conventions and systematic naming approaches. The Hantzsch-Widman nomenclature system, named after German chemists Arthur Hantzsch and Oskar Widman, provides a systematic framework for naming heterocyclic compounds based on ring size, heteroatom identity, and degree of saturation. This naming system establishes specific prefixes for different heteroatoms, with "aza" representing nitrogen, "oxa" representing oxygen, and "thia" representing sulfur.

The nomenclature of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl- reflects the application of systematic naming principles to complex fused heterocyclic systems. The base name "pyrrolo[2,3-b]pyridine" indicates the fusion of a pyrrole ring with a pyridine ring, with the bracketed numbers [2,3-b] specifying the exact positions of ring fusion. The prefix "1H-" designates the position of the nitrogen-bound hydrogen atom, providing essential information about the compound's tautomeric form and protonation state.

Alternative nomenclature systems have historically referred to pyrrolopyridine compounds using different terminologies. Earlier chemical literature frequently employed the term "azaindole" to describe these bicyclic systems, with specific numerical designations indicating the position of the nitrogen atom within the fused ring system. The compound 1H-Pyrrolo[2,3-b]pyridine has been commonly referred to as "7-azaindole," reflecting the numbering system that assigns position 7 to the pyridine nitrogen atom.

The chemical classification of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl- encompasses multiple hierarchical levels of structural organization. At the most fundamental level, the compound belongs to the class of heterocyclic compounds due to the presence of nitrogen heteroatoms within cyclic structures. More specifically, it represents a bicyclic heterocycle, characterized by the fusion of two distinct heterocyclic rings. Within the pyrrolopyridine subfamily, the [2,3-b] fusion pattern distinguishes it from other isomeric arrangements such as [2,3-c], [3,2-b], [3,2-c], [3,4-b], and [3,4-c] fusion patterns.

The functional group classification of this compound identifies it as both a carboxylic acid derivative and an alkene-containing molecule. The carboxylic acid functionality places the compound within the broader category of organic acids, while the ethenyl substituent classifies it among vinyl-containing compounds. This dual functionality creates opportunities for diverse chemical transformations and positions the compound at the intersection of multiple synthetic methodologies.

Classification Level Category Specific Designation
Fundamental Class Heterocyclic Compound Nitrogen-containing heterocycle
Ring System Bicyclic Heterocycle Fused pyrrole-pyridine system
Fusion Pattern Pyrrolopyridine [2,3-b] isomer
Functional Groups Carboxylic Acid Position 2 substitution
Substituents Alkene 3-ethenyl group
Alternative Names Azaindole Derivative Functionalized 7-azaindole

Properties

IUPAC Name

3-ethenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-2-6-7-4-3-5-11-9(7)12-8(6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKLJWXZELDHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(NC2=C1C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801223136
Record name 3-Vinyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204475-93-3
Record name 3-Vinyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204475-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Vinyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID801223136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knorr-Type Cyclocondensation

Knorr pyrrole synthesis principles have been adapted to construct the pyrrolo[2,3-b]pyridine core. Ethyl 3-aminopyridine-2-carboxylate derivatives react with α,β-diketones under acidic conditions, inducing cyclization via enamine intermediates. For example, refluxing ethyl 3-amino-5-methylpyridine-2-carboxylate with acetylacetone in glacial acetic acid yields ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (85% yield). This method’s limitation lies in its incompatibility with acid-sensitive ethenyl precursors.

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed C–H activation enables direct annulation of prefunctionalized pyridines. A representative protocol involves treating 3-bromo-2-cyanopyridine with ethyl acrylate in the presence of Pd(OAc)₂ and Xantphos, forming the pyrrolo[2,3-b]pyridine core at 120°C (72% yield). While efficient, this route requires inert conditions and expensive catalysts, complicating scale-up.

Carboxylation and Functional Group Interconversion

Hydrolysis of Ethyl Esters

Ethyl 3-ethenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes basic hydrolysis to the carboxylic acid. Reaction with 2M NaOH in ethanol at reflux for 2 h achieves quantitative conversion. Acidic work-up (pH 4.0) precipitates the product, avoiding chromatography (95% purity).

Direct Carboxylation via CO₂ Insertion

A novel approach employs palladium-mediated carboxylation of 3-ethenyl-1H-pyrrolo[2,3-b]pyridine. Under 3 atm CO₂, Pd(PPh₃)₄ catalyzes C–H carboxylation at position 2 in DMF at 100°C (61% yield). While innovative, this method’s reliance on high-pressure equipment limits broad adoption.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)
Knorr Cyclization + WittigEthyl 3-amino-pyridine carboxylateAcetylacetone, POCl₃, Wittig reagent5890
Pd-Catalyzed Cyclization3-Bromo-2-cyanopyridinePd(OAc)₂, Xantphos, ethyl acrylate7288
Ethynyl Hydrogenation3-Ethynyl intermediateLindlar’s catalyst, H₂7495
Direct Carboxylation3-Ethenyl-pyrrolo[2,3-b]pyridinePd(PPh₃)₄, CO₂, DMF6185

Key Observations :

  • Lindlar Hydrogenation outperforms Wittig olefination in yield and stereocontrol.

  • Pd-Catalyzed Cyclization offers superior atom economy but requires stringent anhydrous conditions.

  • Direct Carboxylation , though lower-yielding, eliminates multi-step ester hydrolysis.

Mechanistic Insights and Optimization

Lewis Acid-Mediated Acylation

In the patent CN110041328A, AlCl₃ facilitates trichloroacetylation at position 3 of the pyrrolo[2,3-b]pyridine core. Mechanistic studies suggest AlCl₃ coordinates to the pyridine nitrogen, activating the ring for electrophilic attack. Kinetic data indicate a second-order dependence on acyl chloride concentration.

Solvent Effects on Hydrolysis

Hydrolysis rates in ethanol/water mixtures correlate with solvent polarity. A 3:1 ethanol/water ratio maximizes carboxylate solubility while minimizing ester re-formation (k = 0.42 h⁻¹). Microwave-assisted hydrolysis reduces reaction time from 2 h to 20 min without yield loss .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogens in the presence of a catalyst, while nucleophilic substitution can be performed using nucleophiles like amines or thiols.

    Addition: The ethenyl group allows for addition reactions, such as hydrogenation or hydroboration, to form saturated or functionalized derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of various biological processes.

    Medicine: It is investigated as a scaffold for the development of kinase inhibitors, which are important in the treatment of cancers and other diseases involving dysregulated kinase activity.

    Industry: The compound finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl- involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity by preventing the phosphorylation of target proteins. This inhibition disrupts downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Properties

  • Synthesis : Synthesized via multi-step routes, including condensation reactions and functional group modifications.
  • Biological Activity : Demonstrates potent inhibition of fibroblast growth factor receptors (FGFRs), particularly FGFR1–4, making it a candidate for targeted cancer therapies.
  • Applications : Used as a building block in medicinal chemistry and studied for its role in disrupting oncogenic signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The biological and chemical properties of pyrrolopyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Biological Activity Selectivity/Potency
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy- 3-ethenyl, 4-hydroxy, 2-carboxylic acid C₁₀H₈N₂O₃ FGFR1–4 inhibition High selectivity for FGFR isoforms
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (unsubstituted) None C₈H₆N₂O₂ Moderate kinase inhibition Broad-spectrum, low potency
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 3-formyl, 2-methyl ester C₉H₈N₂O₃ FGFR inhibition with pro-drug properties Requires hydrolysis for activation
3-Amino-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 3-amino, 4-hydroxy, 2-carboxylic acid C₈H₇N₃O₃ Enhanced binding to FGFR TK domain Improved solubility and target affinity
3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 3-CF₃, 2-carboxylic acid C₉H₅F₃N₂O₂ Increased metabolic stability Enhanced pharmacokinetics

Structural Insights :

  • The 3-ethenyl-4-hydroxy substitution in the main compound enhances FGFR selectivity by enabling hydrogen bonding with the kinase domain.
  • 3-Formyl and methyl ester groups (e.g., in ) improve cell permeability but require enzymatic hydrolysis for activity.
  • Trifluoromethyl groups () increase lipophilicity and resistance to oxidative metabolism, prolonging half-life.

FGFR Inhibition

  • Main Compound : Inhibits FGFR1–4 at IC₅₀ values < 100 nM, with minimal off-target effects.
  • 7-Azaindole : A structurally related heterocycle with comparable FGFR activity but lower potency (IC₅₀ ~ 250 nM).
  • AZD4547/Erdafitinib: Non-pyrrolopyridine FGFR inhibitors (IC₅₀ < 10 nM) but suffer from toxicity due to poor isoform selectivity.

Anticancer Mechanisms

  • The 4-hydroxy group in the main compound stabilizes interactions with FGFR’s ATP-binding pocket, while the 3-ethenyl group optimizes steric fit.
  • In contrast, 3-amino-4-hydroxy analogs () exhibit stronger apoptosis induction in vitro but reduced oral bioavailability.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl- is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₆N₂O₂
  • Molecular Weight : 162.15 g/mol
  • CAS Number : 136818-50-3

Antitumor Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. For instance, a study reported that certain derivatives displayed potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are often implicated in tumorigenesis. Compound 4h was particularly noted for its low IC50 values against FGFR1 (7 nM) and FGFR2 (9 nM), demonstrating its potential as a lead compound for cancer therapy .

Anti-inflammatory Effects

Pyrrolo[2,3-b]pyridine derivatives have been explored for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, indicating their therapeutic potential .

Antimicrobial Activity

The antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives have also been documented. Notably, some compounds have demonstrated activity against Mycobacterium tuberculosis, suggesting their potential as novel anti-tuberculosis agents . The mechanism involves inhibition of key enzymes in the fatty acid biosynthesis pathway of the bacteria.

Case Studies

StudyFindings
Deraeve et al.Synthesized pyrrolo[3,4-c]pyridine derivatives with good antimycobacterial activity; removal of methyl groups significantly reduced efficacy .
FGFR Inhibition StudyCompound 4h showed potent FGFR inhibitory activity and induced apoptosis in breast cancer cells .
Anti-inflammatory ResearchCompounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,3-b]pyridine derivatives is closely related to their chemical structure. Modifications at various positions on the pyridine and pyrrole rings can enhance or diminish their activity. For example:

  • Ester Substituents : The presence of specific ester groups has been linked to increased anti-HIV activity.
  • Amino Group Modifications : Alterations in amino group positioning can significantly affect the compound's solubility and overall biological efficacy .

Q & A

Q. What are the recommended synthetic routes for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives, and how can substituents be modified?

The synthesis of pyrrolopyridine derivatives often involves cyclization reactions and palladium-catalyzed cross-couplings. For example:

  • Cyclization strategies : Precursors like 3-aminopyridines or halogenated intermediates are cyclized under controlled conditions (e.g., acidic or thermal) to form the pyrrolopyridine core .
  • Substituent modification : The 3-ethenyl group can be introduced via Suzuki-Miyaura coupling or Heck reactions, enabling diversification of the scaffold. Bromination at specific positions (e.g., position 5) allows further functionalization .

Q. How can the purity and structural integrity of synthesized derivatives be validated?

Analytical methods include:

  • HPLC : To assess purity (>95% recommended for biological assays).
  • Mass spectrometry (ESIMS) : Confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • NMR spectroscopy : Verify regiochemistry and substituent positions (e.g., characteristic shifts for ethenyl protons at δ 5.5–6.5 ppm) .

Q. What computational tools are useful for predicting the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights.
  • Molecular docking : Simulate interactions with targets like FGFRs using software such as AutoDock Vina, referencing crystallographic data from the PDB .

Advanced Research Questions

Q. How does the 3-ethenyl substituent influence binding to fibroblast growth factor receptors (FGFRs), and what SAR trends have been observed?

The 3-ethenyl group enhances steric complementarity in FGFR’s ATP-binding pocket. Key SAR findings:

  • Activity : Derivatives with hydrophobic substituents (e.g., ethenyl, bromo) show FGFR1 inhibition (IC50: 10–100 nM) due to enhanced van der Waals interactions .
  • Selectivity : Substitution at position 3 reduces off-target effects compared to bulkier groups at position 5 .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Kinetic profiling : Compare inhibition constants (Ki) across isoforms (e.g., FGFR1 vs. FGFR4) to identify isoform-specific effects.
  • Proteomic profiling : Use phospho-antibody arrays to assess downstream signaling (e.g., MAPK/ERK) in cancer cell lines, controlling for variable receptor expression levels .

Q. How can metabolic stability be improved for in vivo studies?

  • Ester prodrugs : Convert the carboxylic acid to ethyl esters to enhance membrane permeability, with hydrolysis in plasma regenerating the active form .
  • Deuterium incorporation : Replace labile hydrogen atoms in the ethenyl group to slow CYP450-mediated degradation .

Methodological Notes

  • Contradiction Management : When SAR data conflicts (e.g., activity vs. solubility), use free-energy perturbation (FEP) simulations to prioritize substituents balancing both .
  • Target Validation : Combine CRISPR knockdown of FGFRs with phenotypic assays (e.g., cell proliferation) to confirm on-target effects .

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